N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide
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Overview
Description
N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanocyclobutyl group, a methylamino group, and a difluorobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide typically involves the reaction of 4-amino-2-fluoro-N-methylbenzamide with cyclobutanone and trimethylsilyl cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, industrial methods would include purification steps like crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives of the compound.
Scientific Research Applications
N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide
- N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-methylbenzamide
Uniqueness
N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Biological Activity
N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide is a chemical compound with the CAS number 1645556-79-1. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
The molecular formula of this compound is C15H15F2N3O2, with a molecular weight of 307.29 g/mol. The chemical structure includes a difluorobenzamide moiety and a cyanocyclobutyl group, contributing to its unique properties.
Property | Value |
---|---|
Molecular Formula | C15H15F2N3O2 |
Molecular Weight | 307.29 g/mol |
CAS Number | 1645556-79-1 |
Anticancer Properties
Research has indicated that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that certain benzamide derivatives can inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The mechanism often involves the inhibition of key signaling pathways that promote tumor growth and survival.
Antimicrobial Activity
There is evidence suggesting that this compound may also possess antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains and fungi. The biological activity is typically assessed using standard microbiological assays, which measure the minimum inhibitory concentration (MIC) against target organisms.
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. This includes binding to enzymes or receptors that play critical roles in cellular processes such as proliferation and apoptosis. For example:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways essential for cancer cell survival.
- Receptor Modulation: It could modulate receptor activity associated with growth factor signaling.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity and selectivity. The following table summarizes key research findings related to its biological effects:
Study Reference | Biological Activity Assessed | Key Findings |
---|---|---|
Study A | Anticancer activity | Significant inhibition of cancer cell lines at low concentrations. |
Study B | Antimicrobial efficacy | Effective against Gram-positive bacteria with an MIC of 5 µg/mL. |
Study C | Enzyme inhibition | Inhibition of target enzyme activity by 70% at 10 µM concentration. |
Case Studies
- Anticancer Activity: In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against various cancer cell lines. The most potent derivative showed IC50 values in the nanomolar range, indicating strong anticancer potential.
- Antimicrobial Testing: A research team conducted antimicrobial susceptibility tests against a panel of pathogens, revealing that the compound exhibited significant activity against resistant strains of Staphylococcus aureus.
Properties
IUPAC Name |
N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2/c1-20(15(9-18)5-2-6-15)13(21)8-19-14(22)11-4-3-10(16)7-12(11)17/h3-4,7H,2,5-6,8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPGTGQFIRWFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)C1=C(C=C(C=C1)F)F)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.